molecular formula C16H20BrNO2 B12589548 N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine CAS No. 435284-61-0

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine

Cat. No.: B12589548
CAS No.: 435284-61-0
M. Wt: 338.24 g/mol
InChI Key: GSJWGCDVVCKFOY-UHFFFAOYSA-N
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Description

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine is a complex organic compound that features a brominated naphthyl group, an ether linkage, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine typically involves the reaction of 1-bromo-2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-bromo-2-naphthol is replaced by the amine group of 2-chloroethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted naphthyl derivatives[][5].

Scientific Research Applications

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether linkage and amine group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its brominated naphthyl group and ether linkage differentiate it from other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

435284-61-0

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C16H20BrNO2/c1-19-11-4-9-18-10-12-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,18H,4,9-12H2,1H3

InChI Key

GSJWGCDVVCKFOY-UHFFFAOYSA-N

Canonical SMILES

COCCCNCCOC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

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